molecular formula C19H20N6O B2996928 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1173526-42-5

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No.: B2996928
CAS No.: 1173526-42-5
M. Wt: 348.41
InChI Key: WRSJYVABVNBZFF-BQYQJAHWSA-N
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Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a complex organic compound featuring a pyrimidinyl group, an imidazolyl group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and imidazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidines or imidazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide: Similar structure but lacks the methyl group on the imidazole ring.

  • N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)propyl)cinnamamide: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

(E)-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-20-11-12-25(15)18-13-17(23-14-24-18)21-9-10-22-19(26)8-7-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3,(H,22,26)(H,21,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSJYVABVNBZFF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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